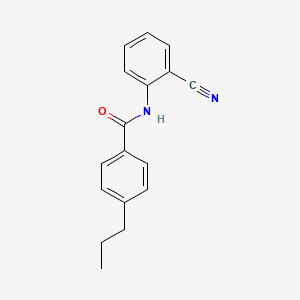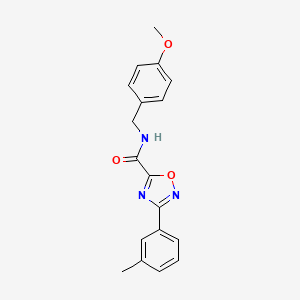
N-(2-cyanophenyl)-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-propylbenzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is known for its high affinity and selectivity for the cannabinoid receptor CB1, which is a key target in the endocannabinoid system. CP-55940 has been used in various studies to investigate the physiological and biochemical effects of CB1 receptor activation, as well as its potential therapeutic applications.
作用机制
CP-55940 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When CP-55940 binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various cellular processes, including neurotransmitter release, gene expression, and ion channel activity. This ultimately leads to the physiological and biochemical effects associated with CB1 receptor activation.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play key roles in pain perception, mood regulation, and cognition. CP-55940 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CP-55940 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using CP-55940 in lab experiments is its high affinity and selectivity for the CB1 receptor, which allows for precise modulation of CB1 receptor activity. Additionally, CP-55940 has been extensively characterized in terms of its pharmacological properties, making it a well-established tool for investigating the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using CP-55940 is its potential for off-target effects, as it may also interact with other receptors or signaling pathways. Additionally, the high potency of CP-55940 may make it difficult to accurately control the dose and duration of exposure in lab experiments.
未来方向
There are several future directions for the use of CP-55940 in scientific research. One potential avenue is the development of new therapeutics based on the analgesic, anti-inflammatory, and neuroprotective properties of CP-55940. Additionally, further research is needed to better understand the mechanisms underlying the effects of CP-55940 on neurotransmitter release, gene expression, and ion channel activity. This could lead to the development of new drugs that target specific aspects of CB1 receptor signaling. Finally, the use of CP-55940 in combination with other compounds or therapies may hold promise for the treatment of complex diseases such as chronic pain and neurodegenerative disorders.
合成方法
The synthesis of CP-55940 involves several steps, including the condensation of 2-cyanophenyl magnesium bromide with 4-propylbenzoyl chloride, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final product is obtained through a crystallization process, yielding a white powder with a purity of over 99%.
科学研究应用
CP-55940 has been widely used in scientific research to investigate the role of CB1 receptor activation in various physiological and pathological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new therapeutics for conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-5-13-8-10-14(11-9-13)17(20)19-16-7-4-3-6-15(16)12-18/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTXIBKGQVEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)

![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)
![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)